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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of available spectroscopic data and detailed

experimental protocols relevant to the characterization of 3-Hydroxy-4-nitrobenzonitrile. Due

to the limited availability of experimental spectroscopic data for 3-Hydroxy-4-nitrobenzonitrile
in public databases, this document presents computed data for the target compound and

experimental data for its close isomer, 4-Hydroxy-3-nitrobenzonitrile, for comparative purposes.

This guide serves as a practical resource for researchers involved in the synthesis,

identification, and analysis of nitrophenol derivatives, offering standardized methodologies for

acquiring high-quality spectroscopic data.

Introduction
3-Hydroxy-4-nitrobenzonitrile is an aromatic organic compound featuring a nitrile, a hydroxyl,

and a nitro functional group attached to a benzene ring. The specific arrangement of these

substituents dictates its physicochemical properties and potential biological activity, making its

unambiguous identification crucial in drug discovery and development. Spectroscopic

techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and

purity assessment of such molecules. This guide outlines the available data and provides

generalized protocols for these analytical methods.
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Spectroscopic Data
3-Hydroxy-4-nitrobenzonitrile (CAS: 18495-15-3)
As of the date of this publication, experimental spectroscopic data for 3-Hydroxy-4-
nitrobenzonitrile is not readily available in public repositories. However, computed properties

provide theoretical values for this molecule.

Table 1: Computed Properties for 3-Hydroxy-4-nitrobenzonitrile[1]

Property Value

Molecular Formula C₇H₄N₂O₃

Molecular Weight 164.12 g/mol

Exact Mass 164.0222 g/mol

XLogP3 1.5

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 4

Rotatable Bond Count 0

4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0) - An
Isomeric Reference
For comparative purposes, the experimental spectroscopic data for the isomer 4-Hydroxy-3-

nitrobenzonitrile is presented below.

Table 2: ¹H NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available in a

quantitative table

format in the search

results.

Note: While search results indicate the availability of ¹H NMR spectra from sources like Sigma-

Aldrich, the specific peak assignments and integrations are not detailed.[2]

Table 3: ¹³C NMR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Chemical Shift (ppm)

Data not available in a quantitative table format in the search results.

Note: A ¹³C NMR spectrum is available from Wiley-VCH GmbH, but detailed peak assignments

are not provided in the search results.[2]

Table 4: Mass Spectrometry Data for 4-Hydroxy-3-nitrobenzonitrile[2]

m/z Interpretation

164 Molecular Ion [M]⁺

106 Fragment Ion

Table 5: IR Spectral Data for 4-Hydroxy-3-nitrobenzonitrile

Wavenumber (cm⁻¹) Interpretation

Detailed peak list not available. The spectrum

was obtained using an ATR-Neat technique on a

Bruker Tensor 27 FT-IR instrument.[2]
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Experimental Protocols
The following sections provide detailed, generalized protocols for the acquisition of

spectroscopic data for solid aromatic nitrile compounds like 3-Hydroxy-4-nitrobenzonitrile.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
This method is suitable for the direct analysis of solid powder samples.

Methodology:

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty, clean crystal.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal.

Spectral Collection: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using the previously recorded

background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for obtaining ¹H and ¹³C NMR spectra of a solid sample soluble in a deuterated

solvent.

Methodology:

Sample Preparation: Accurately weigh approximately 5-20 mg of the sample and dissolve it

in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of

about 0.6-0.7 mL.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer onto the

deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:
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Set the appropriate spectral width and acquisition time.

Acquire the spectrum using a standard pulse sequence.

Typically, a small number of scans are sufficient due to the high sensitivity of ¹H NMR.

¹³C NMR Acquisition:

Set a wider spectral width appropriate for ¹³C nuclei.

Use a pulse program with proton decoupling (e.g., zgpg30).

A larger number of scans will be required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (Electron Ionization - EI)
This protocol is suitable for volatile and thermally stable solid compounds.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the

gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization

and fragmentation.
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Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: Detect the separated ions and record their abundance.

Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus

m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the

structure of the compound.
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Caption: Isomers and a general workflow for spectroscopic analysis.
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Caption: A detailed experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b105994#spectroscopic-data-for-3-hydroxy-4-
nitrobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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